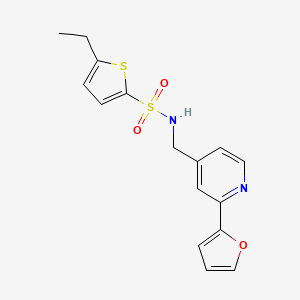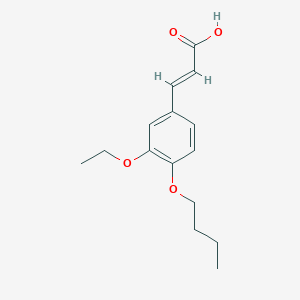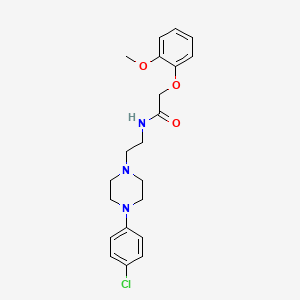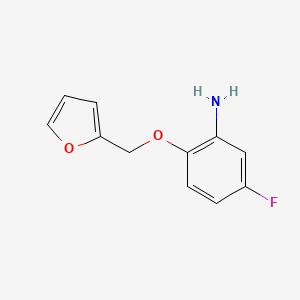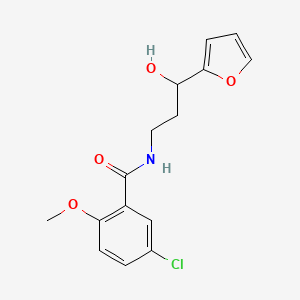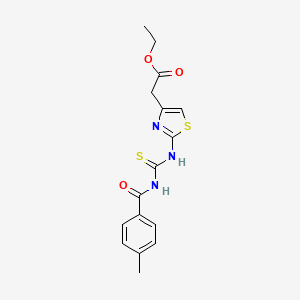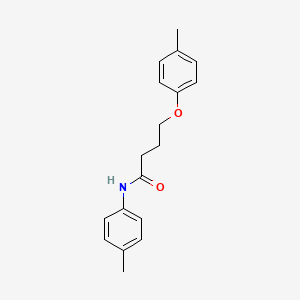
4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of two phenyl rings (aromatic rings of carbon atoms) each substituted with a methyl group (CH3), and these rings are connected through a butanamide chain. The presence of the aromatic rings suggests that the compound might exhibit the stability typically associated with aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide”, we can predict that it is likely to be a solid at room temperature, given the presence of the aromatic rings and the amide group. It might be soluble in organic solvents but less soluble in water due to the presence of the hydrophobic phenyl rings .Aplicaciones Científicas De Investigación
High-Performance Renewable Thermosetting Resin Derived from Eugenol
A study by Harvey et al. (2014) details the development of a renewable bisphenol derived from eugenol, leading to the creation of a high-performance thermosetting resin with significant thermal stability and low water uptake. This resin shows promise for maritime environments and underscores the potential of sustainable feedstocks in producing high-performance materials (Harvey et al., 2014).
Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats
Research by Wu et al. (2006) explores the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, in rats. The study provides insights into the molecule's absorption, clearance, distribution, and extensive metabolic profile, offering valuable information for its development as a therapeutic agent (Wu et al., 2006).
Propiedades
IUPAC Name |
4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-5-9-16(10-6-14)19-18(20)4-3-13-21-17-11-7-15(2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCKQYXMEQDFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

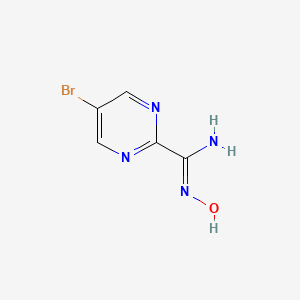
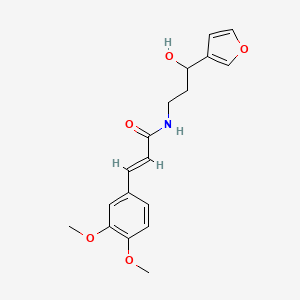
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)
![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)
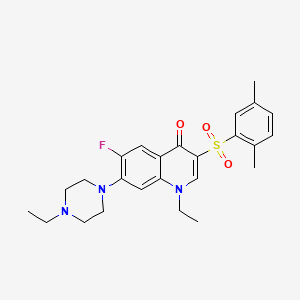
![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)
